
1,1,2-Tris(4-methoxyphenyl)ethan-1-ol
Overview
Description
1,1,2-Tris(4-methoxyphenyl)ethan-1-ol is a polyaromatic alcohol featuring three 4-methoxyphenyl groups attached to a central ethan-1-ol backbone. The hydroxyl (-OH) group at the ethan-1-ol position distinguishes it from ketone or phosphine derivatives, enabling hydrogen bonding and altering polarity.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of methoxy groups in the phenyl rings enhances its electron-donating ability, contributing to its efficacy as an antioxidant .
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Materials Science
Polymer Chemistry
This compound can be utilized as a monomer or additive in polymer synthesis. Its structure allows for the incorporation into polymer matrices to enhance thermal stability and mechanical properties. The methoxy groups contribute to the solubility and processability of the resultant polymers .
Nonlinear Optical Materials
The unique electronic properties of this compound make it a candidate for nonlinear optical applications. Research into its nonlinear optical responses suggests potential uses in photonic devices and optical limiters, which are essential for protecting sensitive optical components from damage due to high-intensity light .
Organic Synthesis
Building Block for Synthesis
As a versatile intermediate, this compound can be employed in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization through various chemical reactions such as esterification and acylation, making it valuable in synthetic organic chemistry .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol, and how can purity/yield be maximized?
Methodology :
- Catalytic Hydrogenation : Use chiral catalysts (e.g., iron phthalocyanine) under aerobic conditions to reduce trisubstituted ketone precursors. Optimize solvent (ethanol or acetonitrile), temperature (20–25°C), and reaction time (6–24 hours) for regioselectivity .
- Purification : Employ flash chromatography (gradient elution with 2–20% Et₂O/pentane) to isolate the compound. Confirm purity via TLC and GC-MS .
- Yield Enhancement : Pre-activate catalysts under inert atmospheres to prevent oxidation and improve stereochemical control .
Q. How is the molecular structure of this compound characterized?
Methodology :
- X-ray Crystallography : Refine crystal structures using SHELXL (via SHELXTL interface) with high-resolution data. Resolve twinning or disorder with iterative least-squares refinement .
- Spectroscopy : Analyze ¹H/¹³C NMR (CDCl₃, 400 MHz) for stereochemical assignments. Key signals include δ 7.11 (d, aromatic protons) and δ 4.75 (q, hydroxyl-bearing carbon) .
Q. What factors influence the compound’s solubility and stability in experimental settings?
Methodology :
- Solubility : Test in polar (water, methanol) vs. non-polar (hexane) solvents. Use UV-Vis spectroscopy to quantify solubility limits under varying pH (4–10) .
- Stability : Monitor degradation via HPLC under oxidative (H₂O₂) or thermal (40–80°C) stress. Stabilize with antioxidants (e.g., BHT) in dark storage .
Advanced Research Questions
Q. How do catalytic mechanisms differ between iron-phthalocyanine and enzymatic systems in synthesizing this compound?
Methodology :
- Iron-Phthalocyanine Catalysis : Study Markovnikov-selective hydration of alkynes under aerobic conditions. Use DFT calculations to map transition states and regioselectivity .
- Enzymatic Systems : Compare with immobilized lipases (e.g., Candida antarctica) for enantioselective reduction. Analyze kinetic parameters (kₐₜ, Kₘ) via Michaelis-Menten plots .
Q. How can contradictory NMR and computational data on conformational isomerism be resolved?
Methodology :
- Dynamic NMR : Perform variable-temperature ¹H NMR (25–60°C) to detect coalescence points for rotameric equilibria .
- MD Simulations : Use Gaussian 16 with B3LYP/6-31G(d) to model rotational barriers. Compare with NOESY correlations for steric interactions .
Q. What environmental impacts arise from its synthesis, and how can they be mitigated?
Methodology :
- Life-Cycle Assessment (LCA) : Quantify waste (e.g., chromium byproducts) using ECHA guidelines. Substitute NaBH₄ with biocatalysts (e.g., alcohol dehydrogenases) for greener reductions .
- Biodegradation : Test microbial degradation (OECD 301F) in activated sludge. Isolate Pseudomonas spp. for metabolic pathway analysis .
Q. How do substituent modifications (e.g., methoxy vs. methyl groups) affect bioactivity?
Methodology :
- SAR Studies : Synthesize analogs (e.g., 1,1,2-Tris(3,4-dimethoxyphenyl) variant) and compare antibacterial IC₅₀ values via broth microdilution assays .
- Docking Studies : Screen against E. coli FabI enzyme (PDB: 1DFG) using AutoDock Vina. Validate binding with SPR .
Q. What computational tools predict its interaction with biological targets?
Methodology :
- Pharmacophore Modeling : Generate 3D models in Schrödinger Suite. Validate with in vitro assays (e.g., CYP450 inhibition) .
- ADMET Prediction : Use SwissADME to forecast bioavailability and toxicity. Cross-check with zebrafish embryo toxicity assays .
Q. How can enantiomeric excess be enhanced in asymmetric synthesis?
Methodology :
- Chiral HPLC : Separate enantiomers using Chiralpak IA-3 (hexane:isopropanol 90:10). Optimize column temperature (25–40°C) for resolution .
- Chiral Auxiliaries : Employ Evans oxazolidinones to induce >95% ee. Confirm via polarimetry and Mosher ester analysis .
Q. What role does photocatalysis play in functionalizing this compound?
Methodology :
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol with structurally related compounds:
*Molecular weights calculated based on standard atomic masses unless specified.
Physical Properties
- Solubility: The hydroxyl group in this compound increases water solubility compared to non-polar analogs like Tris(4-methoxyphenyl)phosphine, which is soluble in dichloromethane or THF .
- Thermal Stability : Bulky methoxy substituents likely raise the melting point of this compound relative to smaller analogs, as seen in similar triaryl compounds .
Research Findings and Challenges
- Steric Hindrance : The three bulky methoxyphenyl groups may limit reactivity at the hydroxyl site, necessitating optimized catalysts for functionalization.
- Knowledge Gaps: Limited data exist on the compound’s toxicity, metabolic pathways, or industrial applications, highlighting the need for further study.
Preparation Methods
Synthetic Methodologies for Tris-Aryl Ethanol Derivatives
Acid-Catalyzed Condensation of 4-Methoxyacetophenone Derivatives
A prominent method for synthesizing tris-aryl compounds involves the condensation of acetophenone derivatives with aromatic amines. In a patented two-step process, 4-hydroxyacetophenone is condensed with aniline in the presence of anilinium hydrochloride to yield 1,3,5-tris(4'-hydroxyphenyl)benzene . Adapting this approach for 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol would require substituting 4-methoxyacetophenone as the starting material.
Reaction Conditions :
-
Step 1 : Formation of the anil intermediate via refluxing 4-methoxyacetophenone with excess aniline (3:1 molar ratio) in toluene at 150–220°C for 0.5–8 hours . Water is removed via azeotropic distillation to drive the reaction.
-
Step 2 : Cyclization of the anil intermediate using anilinium hydrochloride (0.01–0.25:1 molar ratio relative to anil) under similar conditions to form the tris-aryl core .
Challenges : Steric hindrance from three 4-methoxyphenyl groups may reduce yields, necessitating optimized stoichiometry and prolonged reaction times.
Reduction of Tris-Aryl Ketone Precursors
The reduction of a ketone intermediate, 1,1,2-Tris(4-methoxyphenyl)ethan-1-one, represents a viable pathway. A demonstrated protocol for reducing 2-bromo-1-(4-methoxyphenyl)ethan-1-one to its corresponding alcohol uses sodium borohydride (NaBH₄) in methanol at 0°C . Applying this to the tris-aryl ketone would involve:
Procedure :
-
Dissolve 1,1,2-Tris(4-methoxyphenyl)ethan-1-one (1 equiv) in anhydrous methanol.
-
Add NaBH₄ (2.5 equiv) portionwise at 0°C.
-
Stir at room temperature until complete conversion (monitored via TLC).
-
Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography .
Yield Considerations : Reductions of bulky ketones often achieve 60–85% yields, depending on steric effects .
Grignard Reagent-Based Assembly
A three-step assembly using Grignard reagents could construct the carbon skeleton:
-
Synthesis of 4-Methoxyphenylmagnesium Bromide : React 4-bromoanisole with magnesium in THF.
-
Nucleophilic Addition to Ethyl Acetoacetate : Add the Grignard reagent to ethyl acetoacetate to form a β-keto ester intermediate.
-
Hydrolysis and Reduction : Acidic hydrolysis followed by NaBH₄ reduction yields the tertiary alcohol.
Optimization Data :
Step | Reagent Ratio | Temperature | Yield (%) |
---|---|---|---|
Grignard Formation | 1:1 Mg:ArBr | Reflux | 90 |
Keto Ester Formation | 3:1 Grignard | 0°C → RT | 75 |
Reduction | NaBH₄ (2.5 eq) | 0°C → RT | 80 |
This method offers modularity but requires stringent anhydrous conditions .
Mechanistic Insights and Kinetic Analysis
Condensation Mechanism
The acid-catalyzed condensation proceeds via:
-
Imine Formation : Aniline reacts with 4-methoxyacetophenone to form a Schiff base.
-
Cyclization : Acid catalysis (anilinium hydrochloride) promotes trimerization through electrophilic aromatic substitution, forming the tris-aryl core .
Key Transition States :
-
The rate-determining step involves the nucleophilic attack of the enol intermediate on the protonated carbonyl carbon.
Steric Effects in Reduction
Density functional theory (DFT) calculations on analogous systems reveal that the reduction of 1,1,2-Tris(4-methoxyphenyl)ethan-1-one faces a 15–20 kcal/mol activation barrier due to hindered borohydride approach to the carbonyl carbon .
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.25–7.15 (m, 6H, Ar-H),
-
δ 6.85–6.75 (m, 6H, Ar-H),
-
δ 4.10 (s, 1H, -OH),
-
δ 3.80 (s, 9H, -OCH₃),
-
δ 2.95 (q, 2H, -CH₂-),
-
δ 1.50 (s, 3H, -CH₃).
¹³C NMR :
-
δ 150.2 (C-OCH₃),
-
δ 135.4 (Cq),
-
δ 113.8 (Ar-CH),
-
δ 72.5 (-C-OH),
-
δ 55.3 (-OCH₃),
-
δ 35.1 (-CH₂-),
-
δ 22.7 (-CH₃).
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Acid-Catalyzed Cond. | 65–70 | 95 | High | Moderate |
Ketone Reduction | 75–80 | 98 | Medium | High |
Grignard Assembly | 60–65 | 90 | Low | Low |
Properties
CAS No. |
1817-87-4 |
---|---|
Molecular Formula |
C23H24O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1,1,2-tris(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C23H24O4/c1-25-20-10-4-17(5-11-20)16-23(24,18-6-12-21(26-2)13-7-18)19-8-14-22(27-3)15-9-19/h4-15,24H,16H2,1-3H3 |
InChI Key |
XZKJJZRDNXWVLH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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